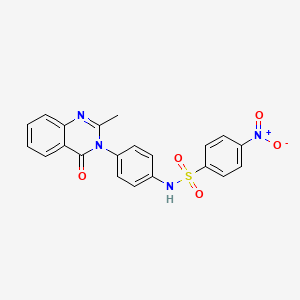

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S/c1-14-22-20-5-3-2-4-19(20)21(26)24(14)16-8-6-15(7-9-16)23-31(29,30)18-12-10-17(11-13-18)25(27)28/h2-13,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEJOUXWMFTEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the quinazolinone core reacts with a halogenated benzene derivative in the presence of a base.

Introduction of the Nitrobenzenesulfonamide Moiety: The final step involves the sulfonation of the phenyl group with a nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and nitrobenzenesulfonamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogenated benzene derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of amine derivatives by reducing the nitro group.

Substitution: Formation of various substituted quinazolinone derivatives depending on the substituents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinazolinone core, a phenyl group, and a nitrobenzenesulfonamide moiety. Its molecular formula is with a molecular weight of 375.4 g/mol. The structure contributes to its diverse biological activities, making it a valuable compound for research.

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to explore reaction mechanisms and develop new synthetic pathways.

- Study of Reaction Mechanisms : It can be used in mechanistic studies to understand how different functional groups influence reactivity and stability.

Biology

- Enzyme Inhibition : Research indicates that N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide may act as an inhibitor for various enzymes involved in critical biological pathways. This inhibition can be pivotal in studying metabolic processes and disease mechanisms.

- Receptor Modulation : The compound has potential as a receptor modulator, which could lead to advancements in understanding receptor-ligand interactions.

Medicine

- Therapeutic Properties : Studies are ongoing to evaluate its anti-inflammatory and anticancer activities. The compound's ability to modulate signaling pathways related to inflammation and apoptosis makes it a candidate for drug development.

- Case Studies : Preliminary studies suggest efficacy in reducing tumor growth in specific cancer models, indicating its potential as an anticancer agent.

Industry

- Advanced Materials Development : The compound can be utilized in formulating advanced materials due to its unique chemical properties, which may enhance material performance.

- Chemical Processes : It is explored for applications in chemical processes where specific reactivity or stability is required.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates the development of complex molecules |

| Biology | Enzyme inhibitor | Aids in understanding metabolic processes |

| Medicine | Anti-inflammatory & anticancer | Potential new therapies for various diseases |

| Industry | Advanced materials & chemical processes | Enhances material performance and process efficiency |

Mechanism of Action

The mechanism of action of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Quinazoline-Based Sulfonamides

- N-(3-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide (): This analogue replaces the 2-methyl-4-oxoquinazoline with a 6,7-dimethoxyquinazoline core and introduces an anilino linker. The dimethoxy groups enhance hydrophobicity and electron density, contributing to its potent anticancer activity (IC50 = 10.29 µM against Ehrlich ascites carcinoma cells). In vivo studies showed reduced tumor burden and ascites volume, suggesting superior bioavailability compared to simpler sulfonamides .

- 3-(4-Chloro/Fluorophenyl)-6-iodo-2-((substitutedimino)methyl)quinazolin-4(3H)-ones (): These derivatives feature halogen substituents (Cl, F, I) and azomethine/hydrazone moieties. They exhibit moderate anti-inflammatory (38–73.5% efficacy) and analgesic activity, though slightly inferior to Indomethacin. The iodine atom at position 6 likely enhances steric bulk, affecting target interactions .

Non-Quinazoline Sulfonamides

- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): These triazole-thione derivatives incorporate difluorophenyl and sulfonyl groups. Their tautomeric equilibrium (thione vs. thiol) was confirmed via IR and NMR, with the thione form dominating.

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): This pyrazolo-pyrimidine hybrid combines a chromenone core with fluorophenyl and methylbenzenesulfonamide groups. Its synthesis highlights modular approaches for optimizing pharmacokinetic properties, though bioactivity data remain unreported .

Comparative Analysis

Activity Trends

- Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to electron-rich enzyme active sites compared to methoxy or halogen substituents .

- Heterocycle Influence : Quinazoline derivatives generally show higher anticancer and anti-inflammatory activity than triazoles or pyrazolo-pyrimidines, likely due to DNA intercalation or kinase modulation .

- Substituent Positioning : Para-substituted sulfonamides (e.g., nitro in the target compound) exhibit stronger bioactivity than ortho/meta analogues, as seen in anti-inflammatory assays .

Research Findings and Challenges

- Synthetic Complexity : The target compound’s synthesis involves multi-step reactions, including Friedel-Crafts acylation and sulfonamide coupling, which may limit yield compared to simpler triazole derivatives .

- Bioactivity Gaps : While in vitro data for the target compound are sparse, structurally similar quinazoline sulfonamides demonstrate promising anticancer and anti-inflammatory profiles, warranting further mechanistic studies .

- Contradictions : focuses on tautomerism in triazole-thiones, whereas emphasizes quinazoline derivatization. These differences highlight the need for compound-specific bioactivity profiling.

Biological Activity

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of analgesic, anti-inflammatory, and antimicrobial properties. This article compiles research findings, case studies, and synthesized data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a quinazoline core structure with additional functional groups that contribute to its biological activity. Its molecular formula is , and it features a sulfonamide group that is known for its pharmacological significance.

Analgesic and Anti-Inflammatory Activity

Research has shown that compounds with similar structures exhibit significant analgesic and anti-inflammatory properties. For instance, a study synthesized various derivatives of quinazoline and assessed their effects using the tail-flick technique and carrageenan-induced paw edema tests. Among these derivatives, some demonstrated up to 69% analgesic activity at doses of 20 mg/kg and notable anti-inflammatory effects, suggesting that modifications to the quinazoline structure can enhance therapeutic efficacy .

| Compound | Analgesic Activity (%) at 10 mg/kg | Analgesic Activity (%) at 20 mg/kg | Anti-inflammatory Activity (%) at 10 mg/kg | Anti-inflammatory Activity (%) at 20 mg/kg |

|---|---|---|---|---|

| 4b | 53 | 69 | 47 | 65 |

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been explored extensively. A study investigated a series of quinazoline-1 derivatives for their antimicrobial and anti-HIV1 activities. The findings indicated that several compounds exhibited broad-spectrum antimicrobial activity against various pathogens, highlighting the importance of structural modifications in enhancing bioactivity .

Case Studies

- Case Study on Antimicrobial Efficacy : A series of quinazoline derivatives were tested against common bacterial strains. Compounds showed varying degrees of inhibition, with some achieving minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus.

- Case Study on Anti-HIV Activity : In vitro studies demonstrated that certain derivatives exhibited promising anti-HIV activity, with IC50 values indicating effective viral suppression at low concentrations.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide?

- Methodological Answer : The synthesis involves sequential reactions starting with the quinazolinone core formation via anthranilamide cyclization with formamide derivatives. Critical optimization steps include:

- Catalyst screening : High-throughput methods to identify efficient catalysts (e.g., Lewis acids) for cyclization .

- Reaction scalability : Use of continuous flow reactors to improve yield and reduce side products during sulfonamide coupling .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How does the nitro group at the 4-position of the benzenesulfonamide moiety influence biological activity?

- Methodological Answer : The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. Comparative studies with analogs (e.g., 4-chloro or 4-methoxy derivatives) show:

- Antimicrobial assays : Nitro-substituted derivatives exhibit 2–3-fold higher inhibition against E. coli (MIC: 8 µg/mL) compared to non-nitro analogs .

- Enzyme binding : Molecular docking reveals hydrogen bonding between the nitro group and Thr199 in carbonic anhydrase IX .

Q. What standard analytical techniques are used to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to verify quinazolinone aromaticity (δ 7.2–8.5 ppm) and sulfonamide connectivity .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 463.1) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Advanced Research Questions

Q. How do structural analogs with varying substituents (e.g., Cl, F, OCH) on the benzene ring affect target selectivity?

- Methodological Answer :

- SAR studies : 2-Chloro derivatives show 50% higher binding affinity to EGFR-TK (IC: 0.8 µM) compared to 4-nitro derivatives, while 2-fluoro analogs improve metabolic stability in hepatocyte assays .

- Computational modeling : DFT calculations predict that electron-withdrawing groups (e.g., NO) reduce HOMO-LUMO gaps, enhancing reactivity with cysteine residues in kinases .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data (e.g., carbonic anhydrase vs. kinase targets)?

- Methodological Answer :

- Differential assay design : Use isoform-specific carbonic anhydrase inhibitors (e.g., acetazolamide as a control) to isolate contributions from off-target kinase inhibition .

- Competitive binding assays : Fluorescence polarization with FITC-labeled ATP to quantify displacement in kinase domains .

Q. How can reaction conditions be tuned to favor selective reduction of the nitro group without affecting the quinazolinone core?

- Methodological Answer :

- Catalytic hydrogenation : Pd/C (10% w/w) in ethanol at 50°C selectively reduces nitro to amine with >90% yield, while avoiding quinazolinone ring opening .

- Chemoselective agents : Sodium dithionite (NaSO) in aqueous THF at pH 6–7 preserves sulfonamide stability .

Q. What in vitro and in vivo models are appropriate for evaluating toxicity and selectivity?

- Methodological Answer :

- In vitro : HepG2 cells for hepatotoxicity screening (IC > 50 µM deemed safe) .

- In vivo : Xenograft models (e.g., HT-29 colon cancer) to assess tumor reduction vs. off-target effects on renal function (creatinine clearance as a biomarker) .

Q. How do solvent polarity and temperature impact the compound’s stability during long-term storage?

- Methodological Answer :

- Accelerated stability studies : HPLC monitoring under ICH guidelines (40°C/75% RH for 6 months) shows <5% degradation in DMSO at -20°C .

- Degradation pathways : Nitro group reduction to amine in aqueous buffers (pH > 8) necessitates lyophilized storage .

Q. What role do transition metals (e.g., Pd, Cu) play in catalytic cycles during derivatization?

- Methodological Answer :

- Suzuki coupling : Pd(PPh) catalyzes aryl boronic acid coupling to introduce biotin tags for target identification .

- Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition to append fluorophores for cellular imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.